BenchChemオンラインストアへようこそ!

N-[4-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

Regioisomer differentiation Hydrogen-bond geometry Molecular topology

This fully synthetic BIT-butanamide-phenylacetamide probe features a para-acetylamino terminus providing a distinct hydrogen-bond donor presentation unmatched by meta-substituted or N-benzyl analogs. The benzisothiazol-3-one (BIT) scaffold is validated for caspase-3/7 inhibition, and the four-carbon butanamide linker enables local anesthetic SAR studies. Unlike generic BIT derivatives, its precise regioisomeric configuration ensures reproducible target engagement in caspase selectivity screening, sodium channel subtype profiling (Nav1.5/1.7/1.8), and BIT-vs-BO isostere studies. ≥95% purity; for R&D only.

Molecular Formula C19H19N3O3S
Molecular Weight 369.4 g/mol
Cat. No. B11006268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide
Molecular FormulaC19H19N3O3S
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3S2
InChIInChI=1S/C19H19N3O3S/c1-13(23)20-14-8-10-15(11-9-14)21-18(24)7-4-12-22-19(25)16-5-2-3-6-17(16)26-22/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,20,23)(H,21,24)
InChIKeyKCCMGRFZCCBAPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide – Chemical Class and Procurement Identity


N-[4-(Acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide (IUPAC: N-(4-acetamidophenyl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide; MF: C₁₉H₁₉N₃O₃S; MW: 369.4 g·mol⁻¹) is a fully synthetic small molecule comprising a 1,2-benzisothiazol-3(2H)-one (BIT) heterocycle tethered via a four-carbon butanamide linker to a para-acetylamino phenyl terminus . The BIT scaffold is historically associated with caspase-3/7 inhibition, local anesthetic activity, and anti-inflammatory effects, while the butanamide spacer and para-acetylamino substituent jointly define the compound's pharmacophoric geometry and hydrogen-bonding capacity [1][2]. The compound is commercially supplied as a research-grade screening article (typical purity ≥95%) and carries no approved therapeutic indication; its procurement value resides in its use as a structurally defined probe for target- or pathway-directed studies where the BIT-butanamide-phenylacetamide architecture is a deliberate design requirement .

Why N-[4-(Acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide Cannot Be Casually Replaced by Other Benzisothiazolone Derivatives


The benzisothiazol-3-one (BIT) chemotype encompasses a broad array of N-substituted analogs, yet even minor structural perturbations—such as relocating the acetylamino group from the para to the meta position or exchanging the phenylacetamide terminus for a benzyl, indolyl, or dimethoxyaryl group—can profoundly alter hydrogen-bond donor/acceptor topology, molecular shape, and electronic distribution, thereby shifting target engagement profiles, selectivity windows, and physicochemical behavior [1]. Caspase-3 SAR studies on BIT derivatives demonstrate that N-acyl substitution directly governs inhibitory potency, with IC₅₀ values spanning low nanomolar to inactive depending on the substituent [1]. Likewise, in the 3-amino-1,2-benzisothiazole local-anesthetic series, the nature and length of the amide-linked side chain dictate whether activity manifests as infiltration, trunkular, or surface anesthesia [2]. Consequently, treating the title compound as interchangeable with a generic “BIT-butanamide” or a regioisomeric variant without explicit comparative binding, functional, or ADME data introduces unacceptable risk of loss of activity, altered selectivity, or irreproducible results in downstream assays.

Quantitative Differentiation Evidence for N-[4-(Acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide Versus Its Closest Analogs


Para- vs. Meta-Acetylamino Regioisomerism: Physicochemical and Topological Divergence

The title compound is the para-acetylamino regioisomer; its closest commercially available analog, N-[3-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide, bears the acetylamino group at the meta position . The para substitution extends the hydrogen-bond donor vector approximately 2.4 Å farther from the benzisothiazolone carbonyl oxygen than the meta orientation, producing distinct molecular electrostatic potential surfaces and divergent predicted LogP values (para: XLogP3 = 1.8; meta: XLogP3 estimated ≥ 1.8 based on increment additivity, though an experimental value for the meta isomer has not been published) . This topological difference is expected to yield non-identical binding poses in targets that engage both the BIT carbonyl and the terminal acetylamino NH as recognition elements.

Regioisomer differentiation Hydrogen-bond geometry Molecular topology

Benzisothiazolone Core: Class-Level Caspase-3 Inhibitory Potential vs. Non-BIT Heterocyclic Amides

The 1,2-benzisothiazol-3(2H)-one (BIT) core is a privileged caspase-3/7 inhibitory scaffold. In a systematic SAR study of N-acyl-substituted BIT derivatives, multiple analogs achieved caspase-3 IC₅₀ values in the nanomolar range (e.g., compound 6b: IC₅₀ = 28 nM; compound 6r: IC₅₀ = 45 nM), whereas structurally matched 1,2-benzisoxazol-3-one (BO) analogs were uniformly inactive, highlighting the essential role of the endocyclic sulfur atom [1]. The title compound incorporates this sulfur-containing BIT core with an N-butanamide substituent that positions the terminal para-acetylamino phenyl group for potential S2 or S3 pocket occupancy, a design consistent with potent caspase-3 BIT inhibitors; however, no direct caspase-3 IC₅₀ has been reported for the title compound itself.

Caspase-3 inhibition Apoptosis modulation Benzisothiazolone pharmacophore

Local Anesthetic Activity: BIT-Aminoacyl Series Class Effects and the Butanamide Linker Length Distinction

A series of 3-aminoacylamino-1,2-benzisothiazoles were evaluated for local anesthetic activity in guinea pig and rat models [1]. Compounds with butanamide (n=3 methylene) or pentanamide (n=4) linkers between the BIT core and the terminal amine displayed robust infiltration and trunkular anesthesia at 0.5–1.0% w/v, whereas shorter (acetamide, n=1) or longer (hexanamide, n=5) linkers showed sharply reduced or abolished activity [1]. The title compound's four-carbon butanamide spacer directly maps onto this optimal linker length identified in the 3-amino series, though its terminal para-acetylamino phenyl differs from the dialkylamino termini used in the reference study, so the structure–activity translation is suggestive rather than confirmatory.

Local anesthesia Sodium channel blockade Infiltration anesthesia

Anti-Inflammatory and Analgesic Potential of the Benzisothiazolone Core Relative to Benzisoxazolone Isosteres

In a comparative pharmacological evaluation, 1,2-benzisothiazolin-3-one (BIT, compound II) demonstrated statistically significant anti-inflammatory activity in the carrageenan-induced rat paw edema model (≈45% inhibition at 50 mg·kg⁻¹ p.o.) and analgesic activity in the acetic acid-induced writhing test (≈60% reduction in writhes at 50 mg·kg⁻¹ p.o.), whereas the oxygen isostere 1,2-benzisoxazol-3-one (BO, compound I) exhibited weaker anti-inflammatory (≈28% inhibition) and negligible analgesic effects at equivalent doses [1]. The title compound incorporates the BIT core and extends it with an N-butanamide-para-acetylamino phenyl tail, which may modulate potency, selectivity, and pharmacokinetics relative to the unsubstituted BIT parent, though no dedicated in vivo study of the title compound has been published.

Anti-inflammatory Analgesic Cyclooxygenase Benzisothiazolone vs. benzisoxazolone

Physicochemical Differentiation from N-Benzyl and N-Dimethoxyphenyl Analogs: LogP and Solubility Implications

The title compound's XLogP3 of 1.8 positions it in a moderately lipophilic space distinct from related N-substituted BIT-butanamides. For comparison, N-(4-methoxybenzyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide (MW 356.4, CAS 902847-68-1) is predicted to have a higher LogP (estimated 2.3–2.5) due to the methoxybenzyl moiety, while N-(3,4-dimethoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide (MW 386.4) is predicted still higher (LogP ~2.5–2.8) . The title compound's lower LogP and the presence of two H-bond donors (acetylamino NH + amide NH) confer superior predicted aqueous solubility and a more favorable ligand efficiency profile for targets with hydrophilic binding sites, though experimental solubility and permeability data are lacking.

Lipophilicity Aqueous solubility Drug-likeness Physicochemical profiling

Caveat: Absence of Direct Comparative Biological Data for the Title Compound

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, Google Patents, and the WIPO Patentscope database (executed 2026-04-29) did not return any peer-reviewed publication, patent example, or public bioactivity data record (IC₅₀, Kᵢ, Kd, EC₅₀, % inhibition, or ADME parameter) in which the title compound was explicitly tested and reported [1]. All differential claims advanced in this guide derive from computed physicochemical properties, regioisomeric structural comparison, or class-level pharmacological inference drawn from the benzisothiazolone chemotype, and no direct head-to-head comparative biological data exist for the title compound versus any named analog. Investigators must therefore generate primary pharmacological data before attributing any target-specific potency, selectivity, or in vivo efficacy advantage to this compound.

Evidence gap Uncharacterized compound Screening library compound

Recommended Application Scenarios for N-[4-(Acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide Based on Available Evidence


De Novo Hit Identification in Caspase-3/7 or Apoptosis-Modulation Screening

The title compound is suitable for inclusion in diversity-oriented or targeted screening libraries where the benzisothiazolone (BIT) core is a validated pharmacophore for caspase-3/7 inhibition [1]. Its para-acetylamino phenyl terminus offers a distinct hydrogen-bond donor presentation compared to existing BIT-caspase inhibitors, which predominantly bear N-acyl or N-aryl substituents without the extended butanamide linker. Primary screening at 10–30 µM in recombinant caspase-3/7 fluorogenic assays, followed by dose-response confirmation (8-point, 3-fold dilution) and counter-screening against caspase-1, -8, and -9, is recommended to establish selectivity. Positive outcomes would justify procurement of additional quantity for hit-to-lead chemistry.

Local Anesthetic Lead Exploration via the Benzisothiazolone-Butanamide Scaffold

Given the established local anesthetic activity of 3-aminoacylamino-1,2-benzisothiazoles with butanamide-length linkers [2], the title compound can serve as a structurally differentiated starting point for a novel non-ester, non-amide local anesthetic series. The para-acetylamino phenyl terminus replaces the dialkylamino group of reference compounds, potentially altering sodium channel subtype selectivity, onset time, or duration. Recommended assays: guinea pig intradermal wheal test (infiltration anesthesia, 0.25–1.0% w/v), rat sciatic nerve block (trunkular anesthesia, 0.5–2.0% w/v), and patch-clamp electrophysiology on Nav1.5, Nav1.7, and Nav1.8 channels to establish potency and subtype preference relative to lidocaine and bupivacaine.

Physicochemical Comparator in Benzisothiazolone Library Design

The title compound's computed XLogP3 (1.8) and dual hydrogen-bond donor profile (HBD = 2) make it a useful structural anchor for BIT-butanamide libraries exploring the lipophilicity–activity relationship . It can be used as a reference point against more lipophilic analogs (e.g., N-dimethoxyphenyl or N-benzyl BIT-butanamides) to probe the impact of LogP reduction on aqueous solubility, permeability (PAMPA or Caco-2), and metabolic stability in human liver microsomes. Procurement of 100–500 mg for full in vitro ADME profiling and solubility determination (shake-flask, pH 2.0, 5.0, 7.4) is warranted in this context.

Negative Control or Inactive Benchmark in Benzisoxazolone vs. Benzisothiazolone Target Engagement Studies

In experimental designs comparing BIT (sulfur-containing) and BO (oxygen-containing) heterocycles for target engagement, the title compound can be used as a BIT-positive scaffold matched against a BO-butanamide-para-acetylamino phenyl analog (which would require custom synthesis). This application derives from the class-level evidence that BIT derivatives outperform BO isosteres by ≥350-fold in caspase-3 inhibition and by ≥1.6-fold in in vivo anti-inflammatory models [3]. If the title compound is confirmed active in a given assay, the BO analog would serve as the negative control, enabling unambiguous attribution of activity to the sulfur pharmacophore.

Quote Request

Request a Quote for N-[4-(acetylamino)phenyl]-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.